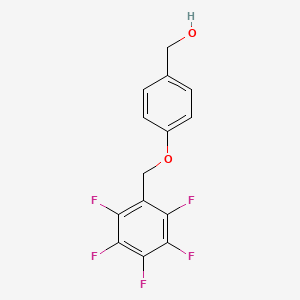

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol

Description

Properties

IUPAC Name |

[4-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5O2/c15-10-9(11(16)13(18)14(19)12(10)17)6-21-8-3-1-7(5-20)2-4-8/h1-4,20H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUNQAJUXKQIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl alcohol with a suitable benzyl alcohol derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of the pentafluorobenzyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzaldehyde or 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzoic acid.

Reduction: Formation of 4-(2,3,4,5,6-Pentafluorobenzyloxy)toluene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and materials.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Steric and Electronic Effects on Reactivity

The pentafluorobenzyl group in 4-(2,3,4,5,6-pentafluorobenzyloxy)benzyl alcohol introduces steric hindrance and electron-withdrawing effects, which contrast sharply with non-fluorinated or partially fluorinated analogues:

- Steric Effects : Bulky substituents like the pentafluorobenzyl group reduce reaction rates in oxidation processes. For example, in catalytic oxidation studies using ZrOx–MnCO₃, alcohols with bulky groups (e.g., 2,3,4,5,6-pentafluoro, 4-CF₃) showed lower conversion efficiencies compared to smaller substituents (e.g., 4-CH₃, 4-OCH₃). This is attributed to hindered access to catalytic active sites .

- Electronic Effects: Fluorine atoms withdraw electron density, reducing the nucleophilicity of the hydroxyl group.

Table 1: Reactivity of Substituted Benzyl Alcohols in Oxidation Reactions

Catalytic Performance in Oxidation Reactions

Comparative studies using ZrOx–MnCO₃ catalysts revealed distinct trends:

- High Reactivity : Electron-donating groups (e.g., 4-OCH₃) enhance oxidation rates by stabilizing transition states.

- Low Reactivity : Electron-withdrawing groups (e.g., pentafluoro) reduce catalytic efficiency. For example, 4-(pentafluorobenzyloxy)benzyl alcohol achieved <50% conversion under standard conditions (100°C, O₂ flow), whereas 4-OCH₃-benzyl alcohol reached >90% conversion .

Physical Properties and Structural Comparisons

Table 2: Physical Properties of Fluorinated Benzyl Alcohols

- Boiling Points: Fluorinated compounds exhibit higher boiling points than non-fluorinated analogues due to increased molecular polarity and van der Waals interactions.

- Acidity : The pKa of 4-(pentafluorobenzyloxy)benzyl alcohol (~12.69) is slightly lower than that of benzyl alcohol (pKa ~15.4), reflecting the electron-withdrawing influence of fluorine .

Biological Activity

Overview

4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol is an organofluorine compound characterized by a benzyl alcohol group substituted with a pentafluorobenzyloxy moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

- IUPAC Name : 4-[(2,3,4,5,6-pentafluorophenyl)methoxy]phenylmethanol

- CAS Number : 471469-89-3

- Molecular Formula : C14H9F5O2

- Molecular Weight : 308.22 g/mol

The primary biological target of this compound is Alcohol Dehydrogenase 1C (ADH1C) . This enzyme is crucial for the metabolism of alcohols and plays a significant role in the catabolism of ethanol. The interaction with ADH1C suggests that this compound may influence metabolic pathways involving alcohol metabolism and could potentially exhibit therapeutic effects related to alcohol-related disorders .

Enzyme Interaction

Research indicates that this compound can inhibit ADH1C activity. This inhibition may lead to altered metabolism of ethanol and other substrates processed by this enzyme. The fluorinated structure enhances the compound's stability and reactivity, potentially making it a valuable tool in biochemical assays .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that the compound significantly inhibits ADH activity. The inhibition kinetics were characterized using Lineweaver-Burk plots, indicating a mixed-type inhibition pattern. This suggests that the compound can bind to both the enzyme and the enzyme-substrate complex.

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound exhibits inhibitory effects on ADH1C, its safety profile remains to be fully elucidated. Studies involving various concentrations showed no significant cytotoxicity in cultured cells at lower concentrations but did indicate potential toxicity at higher doses .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its pentafluorobenzyl substitution. This substitution enhances lipophilicity and may affect its pharmacokinetic properties.

| Compound Name | Structure Type | ADH Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Organofluorine Compound | Moderate | Low |

| 2,3,4,5,6-Pentafluorobenzyl alcohol | Alcohol | Low | Moderate |

| Benzyl alcohol | Alcohol | High | Moderate |

Applications in Research

The unique properties of this compound make it a candidate for:

Q & A

Basic: What synthetic routes are reported for fluorinated benzyl alcohol derivatives, and how can they inform the synthesis of 4-(2,3,4,5,6-Pentafluorobenzyloxy)benzyl alcohol?

Answer:

A common strategy for polyfluorinated benzyl alcohols involves halogen exchange fluorination, hydrolysis, and reduction. For example, 2,3,5,6-tetrafluorobenzyl alcohol was synthesized via fluorination of 2,3,5,6-tetrachlorophthalonitrile, followed by decarboxylation, esterification, and sodium borohydride reduction . Adapting this methodology, the pentafluorinated derivative could be synthesized by:

Halogen exchange : Reacting a chlorinated precursor (e.g., pentachlorobenzyl ether) with KF or CsF under anhydrous conditions to introduce fluorine atoms.

Hydrolysis : Converting intermediates to carboxylic acids or esters.

Reduction : Using NaBH₄ or LiAlH₄ to reduce esters or carbonyl groups to the alcohol.

Key challenges : Controlling regioselectivity during fluorination and minimizing side reactions from electron-withdrawing fluorine groups.

Advanced: How can computational chemistry optimize reaction pathways for introducing multiple fluorine substituents?

Answer:

Quantum chemical calculations (e.g., density functional theory) can predict transition states and activation barriers for fluorination steps. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path search algorithms to identify optimal conditions (e.g., solvent, catalyst, temperature) for halogen exchange fluorination . Key steps:

- Mechanistic modeling : Simulate fluorine substitution at each position (2,3,4,5,6) to assess steric/electronic effects.

- Data-driven optimization : Machine learning can correlate experimental yields with computational descriptors (e.g., bond dissociation energies, partial charges) to prioritize synthetic routes.

Validation : Compare predicted outcomes with experimental HPLC/GC-MS data to refine models .

Basic: What analytical techniques are critical for characterizing fluorinated benzyl alcohols?

Answer:

- NMR : ¹⁹F NMR is essential for confirming fluorine substitution patterns. For example, 2,3,5,6-tetrafluorobenzyl alcohol shows distinct ¹⁹F shifts at δ −138 to −144 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs like 4-Bromo-2,6-difluorobenzyl alcohol) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while GC-MS detects volatile byproducts (e.g., residual esters) .

Advanced: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of fluorinated benzyl alcohols?

Answer:

Deuterated analogs (e.g., 4-Fluorobenzyl-2,3,5,6-d₄ alcohol) enable kinetic isotope effect (KIE) studies to probe reaction mechanisms. For example:

- Reduction steps : Compare H/D exchange rates during NaBD₄ reduction to identify rate-determining steps.

- Degradation studies : Use LC-MS/MS to track deuterium retention in environmental matrices (e.g., wastewater) and assess hydrolytic stability .

Synthesis : Deuterium can be introduced via catalytic deuteration of precursors or using D₂O in hydrolysis steps .

Data Contradiction: How to resolve discrepancies in fluorination efficiency across studies?

Answer:

Discrepancies often arise from differences in:

- Catalysts : CsF vs. KF in halogen exchange (CsF offers higher reactivity but may require anhydrous conditions) .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but may promote side reactions.

Resolution : Perform systematic screening (e.g., Design of Experiments, DoE) varying solvent, temperature, and catalyst loading. Cross-validate with computational models to identify optimal conditions .

Advanced: What strategies mitigate electron-deficient aromatic systems’ reactivity during functionalization?

Answer:

Pentafluorobenzyl groups are highly electron-deficient, complicating nucleophilic substitution. Strategies include:

- Protection/deprotection : Use silyl ethers (e.g., TMS-protected alcohols) to stabilize intermediates during fluorination .

- Directed ortho-metalation : Employ directing groups (e.g., amides) to control substitution patterns before fluorination.

- Electrophilic fluorination : Use Selectfluor® or N-fluoropyridinium salts to introduce fluorine without destabilizing intermediates .

Basic: How to purify polyfluorinated benzyl alcohols from reaction mixtures?

Answer:

- Solid-phase extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol effectively retain polar byproducts. Elute with 2-propanol/water (80:20, v/v) .

- Recrystallization : Use hexane/ethyl acetate (low polarity) to exploit solubility differences.

- Distillation : Vacuum distillation (<1 mmHg) isolates volatile derivatives (e.g., methyl esters) before reduction .

Advanced: What role does fluorine substitution play in modulating biological activity or material properties?

Answer:

- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration (pharmaceutical relevance).

- Thermal stability : Pentafluorobenzyl ethers improve thermostability in liquid crystals (e.g., 2,3,5,6-tetrafluorobenzyl alcohol derivatives) .

- Antioxidant activity : Analogous to 4-hydroxybenzyl alcohol, fluorine may stabilize radical intermediates, though this requires ESR validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.